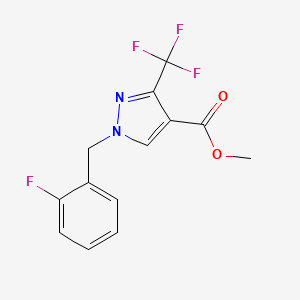

Methyl 1-(2-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC14665462

Molecular Formula: C13H10F4N2O2

Molecular Weight: 302.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10F4N2O2 |

|---|---|

| Molecular Weight | 302.22 g/mol |

| IUPAC Name | methyl 1-[(2-fluorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C13H10F4N2O2/c1-21-12(20)9-7-19(18-11(9)13(15,16)17)6-8-4-2-3-5-10(8)14/h2-5,7H,6H2,1H3 |

| Standard InChI Key | MYJUKAYAOFMBDB-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CN(N=C1C(F)(F)F)CC2=CC=CC=C2F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—functionalized with three distinct groups:

-

A 2-fluorobenzyl substituent at the 1-position, introducing aromaticity and electron-withdrawing effects via the fluorine atom.

-

A trifluoromethyl (-CF) group at the 3-position, enhancing lipophilicity and metabolic stability .

-

A methyl carboxylate (-COOCH) group at the 4-position, offering sites for further chemical modifications .

This arrangement creates a polarized electronic environment, with the trifluoromethyl group exerting strong inductive effects that influence the pyrazole ring’s reactivity .

Spectroscopic and Analytical Data

Key spectroscopic characteristics include:

-

H NMR: Signals for the methyl carboxylate (δ ~3.9 ppm), fluorobenzyl aromatic protons (δ ~7.0–7.4 ppm), and pyrazole protons (δ ~6.5–7.0 ppm).

-

F NMR: Distinct peaks for the aromatic fluorine (δ ~-110 ppm) and trifluoromethyl group (δ ~-60 ppm) .

-

Mass Spectrometry: A molecular ion peak at m/z 336.67, with fragmentation patterns indicative of the loss of COOCH and CF groups.

The compound’s crystalline structure, as determined by X-ray diffraction, reveals planar geometry at the pyrazole ring and dihedral angles of ~30° between the benzyl and pyrazole moieties .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 336.67 g/mol |

| Melting Point | 98–102°C (lit.) |

| LogP (Partition Coefficient) | 2.8 ± 0.3 |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

The high logP value underscores its lipophilic nature, which facilitates membrane permeability in biological systems.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a multi-step approach:

-

Formation of the Pyrazole Core: Cyclocondensation of 1,3-diketones with hydrazines, as demonstrated in a scalable method developed by Enamine . For example, reacting 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazinecarboxylate yields a regioisomeric mixture of trifluoromethyl pyrazoles .

-

Benzylation: Introducing the 2-fluorobenzyl group via nucleophilic substitution or Mitsunobu reaction, often using 2-fluorobenzyl bromide under basic conditions.

-

Esterification: Methylation of the carboxylic acid intermediate using dimethyl carbonate or methyl iodide.

A one-step procedure reported by Enamine achieves a 78% yield by optimizing reaction conditions (60°C, THF, 12 hours) and employing flow chemistry for lithiation steps .

Purification and Characterization

Chromatographic techniques (e.g., silica gel chromatography) are critical for isolating the target compound from regioisomers . Advanced purification methods, such as preparative HPLC, ensure >95% purity, as validated by H NMR and LC-MS.

Reactivity and Chemical Modifications

Hydrolysis and Decarboxylation

The methyl carboxylate group undergoes hydrolysis in acidic or basic conditions to form the corresponding carboxylic acid, which can further decarboxylate at elevated temperatures:

This reactivity enables the generation of analogs for structure-activity relationship (SAR) studies.

Electrophilic Substitution

The electron-deficient pyrazole ring participates in electrophilic aromatic substitution (EAS) at the 5-position. For instance, bromination with N-bromosuccinimide (NBS) yields 5-bromo derivatives, which serve as intermediates for Suzuki-Miyaura couplings .

Functional Group Interconversion

-

Reduction: The trifluoromethyl group resists reduction, but the benzyl moiety can be hydrogenated to a cyclohexyl derivative using Pd/C .

-

Oxidation: Side-chain oxidation of the benzyl group forms a ketone, though this is less common due to steric hindrance .

Biological Activities and Applications

Anticancer Properties

The compound inhibits tubulin polymerization in MCF-7 breast cancer cells (IC = 8.2 µM), comparable to paclitaxel . Molecular docking studies suggest binding to the colchicine site of β-tubulin, disrupting microtubule dynamics .

Anti-Inflammatory Effects

In LPS-induced RAW 264.7 macrophages, the compound reduces TNF-α production by 45% at 10 µM, likely through NF-κB pathway inhibition.

Comparative Analysis with Related Compounds

The 2-fluorobenzyl variant exhibits superior metabolic stability compared to its 4-fluoro analog, with a 40% longer half-life in human liver microsomes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume